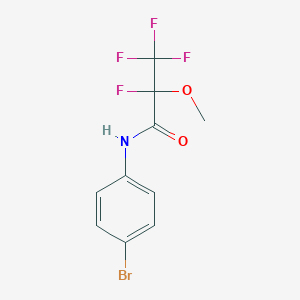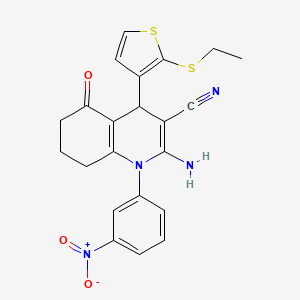
N-(4-bromophenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is an organic compound characterized by the presence of a bromophenyl group, a tetrafluoromethoxy group, and an amide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide typically involves the reaction of 4-bromoaniline with 2,3,3,3-tetrafluoro-2-methoxypropanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
N-(4-bromophenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form amines or alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution: Products include various substituted phenyl derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines and alcohols.
Hydrolysis: Products include carboxylic acids and amines.
科学的研究の応用
N-(4-bromophenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It is used as a probe to study biochemical pathways and molecular interactions in biological systems.
Industrial Applications: The compound is explored for its use in various industrial processes, including as a catalyst or intermediate in chemical synthesis.
作用機序
The mechanism of action of N-(4-bromophenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and tetrafluoromethoxy group contribute to its binding affinity and specificity. The compound may inhibit or activate biological pathways by forming stable complexes with its targets, leading to desired therapeutic or industrial effects.
類似化合物との比較
Similar Compounds
N-(4-bromophenyl)acetamide: Similar structure but lacks the tetrafluoromethoxy group.
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and a chloroacetamide group.
4-bromophenylacetic acid: Contains a carboxylic acid group instead of an amide linkage.
Uniqueness
N-(4-bromophenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is unique due to the presence of the tetrafluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C10H8BrF4NO2 |
|---|---|
分子量 |
330.07 g/mol |
IUPAC名 |
N-(4-bromophenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide |
InChI |
InChI=1S/C10H8BrF4NO2/c1-18-9(12,10(13,14)15)8(17)16-7-4-2-6(11)3-5-7/h2-5H,1H3,(H,16,17) |
InChIキー |
KWWDQOONVGKRNI-UHFFFAOYSA-N |
正規SMILES |
COC(C(=O)NC1=CC=C(C=C1)Br)(C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycinamide](/img/structure/B11637238.png)
![(5Z)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11637241.png)
![methyl 4-{(Z)-[2-({3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-yl}carbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B11637249.png)

![1-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11637264.png)
![(4Z)-5-methyl-2-phenyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11637276.png)
![4-({4-hydroxy-2-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11637278.png)
![3-(2-methylphenyl)-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11637279.png)
![5-(4-bromophenyl)-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637281.png)
![(2E)-2-[4-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide](/img/structure/B11637287.png)
![3-[Hydroxy(diphenyl)methyl]-1-propyl-1-azoniabicyclo[2.2.2]octane](/img/structure/B11637295.png)

![2-[4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide](/img/structure/B11637309.png)
![3-(5-{(E)-[2-(ethoxycarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11637310.png)
